molecular formula C18H18N2O2S B2852575 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-79-6

2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2852575
CAS No.: 687580-79-6
M. Wt: 326.41
InChI Key: DFQHEZFHBUPLCX-UHFFFAOYSA-N
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Description

2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, industrial processes, and materials science. Its structure consists of a fusion of several rings and functional groups, which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes

The synthesis of 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one involves multiple steps, typically starting from commercially available starting materials. Key steps include:

  • Formation of the oxadiazocin core: : A cyclization reaction involving intermediates such as hydrazides and carboxylic acids or esters.

  • Introduction of the methylthio group: : Often done via a nucleophilic substitution reaction using a suitable methylthiolating agent.

  • Fusion of the benzo and methanobenzo rings: : Achieved through a series of condensation and cyclization reactions under controlled conditions.

Reaction Conditions

The reaction conditions vary depending on the specific step but generally include:

  • Solvent selection: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Temperature control: : Ranging from room temperature to elevated temperatures (up to 150°C) depending on the reaction step.

  • Catalysts and reagents: : Use of catalysts such as acids or bases to facilitate cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the methylthio group, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reductive conditions can convert certain functional groups within the molecule, altering its chemical properties.

  • Substitution: : Various substitution reactions can be performed on the aromatic ring or other functional groups, providing a pathway to numerous derivatives.

Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Substitution reagents: : Halides or nucleophiles, with reactions carried out in polar solvents under controlled pH conditions.

Major Products

  • Sulfoxides and sulfones: : From oxidation of the methylthio group.

  • Alcohols and amines: : From reduction of ketones or other functional groups.

  • Substituted aromatics: : From substitution reactions on the aromatic ring.

Scientific Research Applications

  • Medicinal Chemistry: : It can be explored as a lead compound in drug discovery for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

  • Materials Science: : Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

  • Industrial Catalysis: : Its reactivity could make it a candidate for use as a catalyst in various industrial chemical processes.

Mechanism of Action

The exact mechanism of action of 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one depends on its specific application. Generally, its activity can be attributed to:

  • Molecular Targets: : Enzymes, receptors, or DNA may be potential targets, depending on the compound's bioactivity.

  • Pathways Involved: : It may interfere with specific biochemical pathways, such as signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with other similar compounds can highlight its uniqueness:

  • 2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one: : Lacks the methyl and methylthio substituents, which may alter its reactivity and applications.

  • 3-(methylthio)phenyl oxadiazoles: : Simpler structure, different reactivity profile.

  • Benzo-fused heterocycles: : Share some structural features but differ in functional group placement and overall reactivity.

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Properties

IUPAC Name

9-methyl-10-(3-methylsulfanylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-18-11-15(14-8-3-4-9-16(14)22-18)19-17(21)20(18)12-6-5-7-13(10-12)23-2/h3-10,15H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQHEZFHBUPLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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